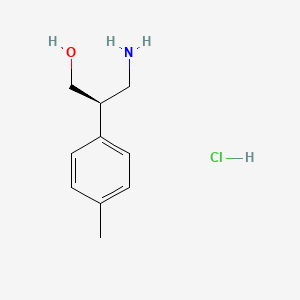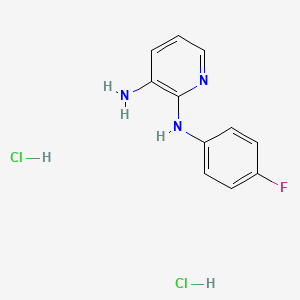
3-(3,3-Difluorocyclobutyl)benzenamine
Vue d'ensemble
Description
3-(3,3-Difluorocyclobutyl)benzenamine is a chemical compound with the molecular formula C10H11F2N. It is used for research purposes .
Molecular Structure Analysis
The molecular weight of 3-(3,3-Difluorocyclobutyl)benzenamine is 183.20 g/mol . The molecular structure consists of a benzene ring attached to a 3,3-difluorocyclobutyl group.Applications De Recherche Scientifique
Crystal Structure Analysis
- The study of crystal structures is a vital aspect of scientific research. For instance, the crystal structure of 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, a compound related to 3-(3,3-Difluorocyclobutyl)benzenamine, was examined. This study revealed the compound's crystal packing and hydrogen bonding interactions, contributing to the understanding of molecular interactions in solid-state chemistry (Yang et al., 2010).
Synthesis of Building Blocks
- Synthesis methods play a critical role in chemical research. A paper outlined the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, demonstrating the versatility of 3,3-difluorocyclobutyl derivatives in synthetic chemistry (Ryabukhin et al., 2018).
Antibacterial Activity
- Research into the antibacterial properties of related benzenamines, such as N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, provides insight into potential applications in medical and pharmaceutical fields. The study evaluated the compound's antibacterial activity and its molecular structure (Li et al., 2009).
Conductive Polymers
- The development of soluble conducting polymers, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, demonstrates potential applications in electronics. This research explored the electrochemical polymerization and properties of the polymer, providing insights into material science (Yildiz et al., 2008).
Environmental Degradation
- Understanding the environmental degradation of related compounds is essential. A study on the abiotic degradation of trifluralin (a structurally similar compound) by Fe(II) offered insights into the environmental fate of these chemicals (Klupinski & Chin, 2003).
Electrical and Fluorescent Properties
- The synthesis and study of alternating block copolymers, like those incorporating 3-alkyl-substituted thiophene and aniline units, have applications in the development of electrically conductive and fluorescent materials (Ng et al., 1998).
Propriétés
IUPAC Name |
3-(3,3-difluorocyclobutyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7/h1-4,8H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOCWSUSGROQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluorocyclobutyl)benzenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



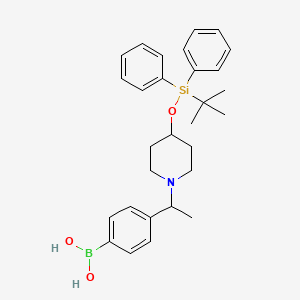
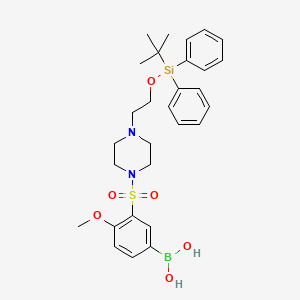
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
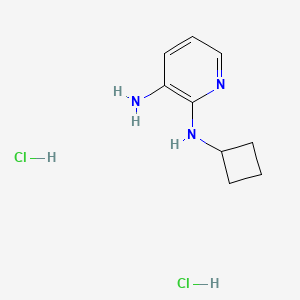
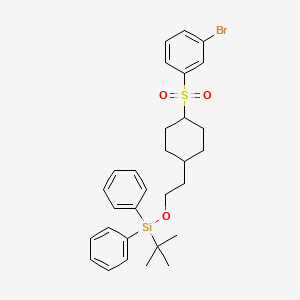
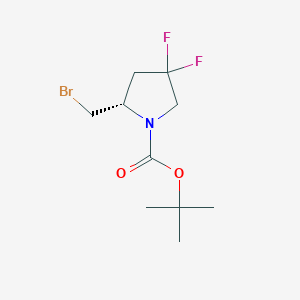


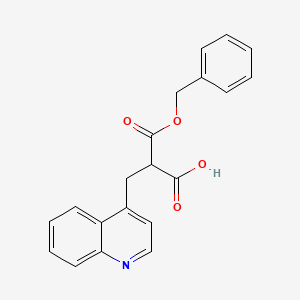
![Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408362.png)
![ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1408364.png)
![1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one](/img/structure/B1408365.png)
